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Methyl 3-oxo-3-(3-thienyl)propanoate

Cat. No.: B189796
CAS No.: 185515-21-3
M. Wt: 184.21 g/mol
InChI Key: IOQWAOZFIOUSPY-UHFFFAOYSA-N
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Description

Thematic Context: Beta-Keto Esters as Versatile Synthetic Intermediates

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. This unique structural arrangement confers a remarkable degree of synthetic versatility, making them invaluable intermediates in organic chemistry. aklectures.com The methylene (B1212753) group flanked by the two carbonyl groups (the α-carbon) exhibits enhanced acidity, facilitating deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, readily participating in a wide array of carbon-carbon bond-forming reactions, including alkylations and acylations.

The reactivity of β-keto esters is multifaceted. They can undergo:

Alkylation: The acidic α-protons can be removed by a suitable base, and the resulting enolate can be alkylated with alkyl halides. aklectures.com

Hydrolysis and Decarboxylation: Upon heating in acidic or basic conditions, β-keto esters can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation (loss of CO₂) to yield a ketone. aklectures.comlibretexts.orgmasterorganicchemistry.com This sequence is a cornerstone of the acetoacetic ester synthesis, a classic method for preparing ketones.

Condensation Reactions: The carbonyl groups can participate in various condensation reactions, such as the aldol (B89426) condensation. nih.gov

Cyclization Reactions: Intramolecular reactions of β-keto esters are powerful methods for constructing cyclic compounds. aklectures.com

This diverse reactivity has established β-keto esters as crucial building blocks for the synthesis of complex natural products, pharmaceuticals, and functional materials. nih.gov

Academic Significance of Thiophene-Containing Scaffolds in Molecular Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry and materials science. libretexts.org Its structural and electronic properties are distinct from its carbocyclic analog, benzene, leading to unique biological activities and material characteristics. Thiophene derivatives are present in a wide array of FDA-approved drugs, highlighting their therapeutic importance. evitachem.com

The significance of the thiophene moiety stems from several key features:

Bioisosterism: Thiophene is often used as a bioisostere of the phenyl group, meaning it can replace a phenyl ring in a biologically active molecule without significantly altering its steric and electronic properties, while potentially improving its pharmacokinetic profile.

Electronic Properties: As an electron-rich aromatic system, thiophene can engage in various electronic interactions, including π-π stacking and hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. libretexts.org

Metabolic Stability: The incorporation of a thiophene ring can influence the metabolic stability of a drug molecule, sometimes leading to improved half-life and bioavailability.

Synthetic Accessibility: The chemistry of thiophene is well-established, allowing for controlled functionalization at various positions on the ring. masterorganicchemistry.com

These attributes have made thiophene-containing scaffolds highly sought after in the design of novel pharmaceuticals, organic electronics, and functional polymers. masterorganicchemistry.commasterorganicchemistry.com

Methyl 3-oxo-3-(3-thienyl)propanoate: A Key Building Block for Complex Molecules

This compound, with the chemical structure shown below, integrates the advantageous features of both a β-keto ester and a thiophene ring. This strategic combination makes it a highly valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.

Chemical Structure of this compound

The presence of the 3-thienyl group offers a site for further chemical modification and introduces the desirable properties of the thiophene scaffold into the target molecule. The β-keto ester functionality provides a reactive handle for a variety of chemical transformations, allowing for the elongation and elaboration of the molecular framework. For instance, the active methylene group can be readily alkylated, and the entire β-keto ester unit can be used to introduce a thienoylacetyl group into a larger structure.

A notable application of a related isomer is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) atliprofen, which underscores the utility of thienyl-containing propanoate derivatives as key pharmaceutical intermediates. sigmaaldrich.comchemspider.com The versatility of this compound allows synthetic chemists to efficiently construct intricate molecular architectures that incorporate the biologically significant thiophene motif.

Physicochemical Properties of this compound

Property Value Reference
CAS Number 185515-21-3 synblock.com
Molecular Formula C₈H₈O₃S synblock.com
Molecular Weight 184.21 g/mol synblock.com
Purity ≥95% synblock.com

| MDL Number | MFCD11974576 | synblock.com |

Review of Precedent Methodologies for Analogous 3-Oxo-3-arylpropanoates

The primary and most widely employed method for the synthesis of β-keto esters, including 3-oxo-3-arylpropanoates, is the Claisen condensation . libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base, typically an alkoxide, to form a β-keto ester. youtube.com When two different esters are used, the reaction is termed a "crossed Claisen condensation." libretexts.org

For the synthesis of 3-oxo-3-arylpropanoates, a common strategy is the crossed Claisen condensation between an aryl methyl ketone and a dialkyl carbonate, or the reaction of an aromatic ester with an aliphatic ester. For instance, refluxing ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate (B1210297) yields ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net

Alternative methods for the synthesis of β-keto esters include:

Acylation of enolates: The enolate of an ester can be acylated with an acid chloride or another acylating agent.

Reaction of aldehydes with diazoacetates: Aldehydes can react with ethyl diazoacetate in the presence of a catalyst to furnish β-keto esters. organic-chemistry.org

Decarboxylative Claisen-type condensations: The reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors provides functionalized β-keto esters. organic-chemistry.org

These methodologies provide a robust toolkit for the synthesis of a wide range of 3-oxo-3-arylpropanoates, which are themselves valuable intermediates in organic synthesis.

Examples of Analogous 3-Oxo-3-aryl/heteroarylpropanoates

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Methyl 3-oxo-3-phenylpropanoate C₁₀H₁₀O₃ 178.18 614-27-7
Methyl 3-oxo-3-(p-tolyl)propanoate C₁₁H₁₂O₃ 192.21 22027-51-6
Methyl 3-(3-methoxyphenyl)-3-oxopropanoate C₁₁H₁₂O₄ 208.21 27839-65-8
Ethyl 3-oxo-3-(2-thienyl)propanoate C₉H₁₀O₃S 198.24 13669-10-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3S B189796 Methyl 3-oxo-3-(3-thienyl)propanoate CAS No. 185515-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxo-3-thiophen-3-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQWAOZFIOUSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Oxo 3 3 Thienyl Propanoate

Ester Condensation Routes to Methyl 3-oxo-3-(3-thienyl)propanoate

Ester condensation reactions represent a fundamental approach to the formation of β-keto esters, creating the core carbon-carbon bond of the target molecule through the reaction of two ester molecules or an ester and another carbonyl compound.

Claisen Condensation Protocols

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters. libretexts.org The process involves the base-mediated self-condensation of an ester containing α-hydrogens or a crossed condensation between two different esters. In a typical Claisen reaction, one ester molecule is deprotonated at the α-carbon by a strong, non-nucleophilic base to form an enolate ion, which then acts as a nucleophile. libretexts.orgorientjchem.org This enolate attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate that subsequently expels an alkoxide leaving group to form the β-keto ester. libretexts.org

For the specific synthesis of this compound, a crossed Claisen condensation would be employed. This protocol would involve the reaction of a thiophene-based ester, such as methyl 3-thenoate (which acts as the electrophile), with an aliphatic ester possessing α-hydrogens, like methyl acetate (B1210297) (which serves as the nucleophile precursor). The base used is typically the alkoxide corresponding to the alcohol portion of the esters (e.g., sodium methoxide) to prevent transesterification side reactions. libretexts.org

The reaction proceeds by the formation of the methyl acetate enolate, which then attacks the carbonyl of methyl 3-thenoate. The subsequent elimination of a methoxide (B1231860) ion yields the target β-keto ester.

Table 1: Representative Claisen Condensation Protocol

Reactant 1 (Electrophile) Reactant 2 (Nucleophile Precursor) Base Product

While this method is direct, challenges can arise. For instance, studies on the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate have shown that the reaction can selectively occur at the C2-position's methoxycarbonyl group, highlighting the influence of substitution patterns on the thiophene (B33073) ring's reactivity. chempap.org Careful control of reaction conditions is necessary to favor the desired product and minimize self-condensation of the enolizable ester.

Alternative Ester Condensation Variants

Beyond the classic Claisen protocol, other condensation strategies exist for synthesizing β-keto esters. organic-chemistry.org One effective method involves the reaction of an activated carboxylic acid derivative with a malonate species. A procedure for a related compound involves activating a benzoic acid derivative with carbonyldiimidazole, followed by reaction with a pre-formed mixture of magnesium chloride, triethylamine, and a mono-ester of malonic acid (potassium monoethyl malonate). Adapting this to the thiophene series, 3-thenoyl chloride could be reacted with the magnesium enolate of monomethyl malonate to yield this compound after decarboxylation.

Other modern alternatives include the molybdenum(VI) dichloride dioxide-catalyzed reaction of aldehydes with ethyl diazoacetate to furnish β-keto esters in high yields. organic-chemistry.org In this context, thiophene-3-carboxaldehyde could serve as the aldehyde partner.

Exploration of Thiophene Acylation Strategies in this compound Synthesis

Acylation of the thiophene ring is a primary method for introducing carbonyl functionality. However, direct Friedel-Crafts acylation of unsubstituted thiophene presents a significant regioselectivity challenge for accessing 3-substituted products.

Electrophilic substitution on the thiophene ring, such as Friedel-Crafts acylation, overwhelmingly favors reaction at the 2-position (or the equivalent 5-position). stackexchange.comechemi.com This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the C2 position, which can be described by three resonance structures, compared to only two for the intermediate formed from C3 attack. stackexchange.comechemi.com Consequently, direct acylation of thiophene with an appropriate three-carbon acylating agent (e.g., methyl 3-chloro-3-oxopropanoate) in the presence of a Lewis acid like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) would predominantly yield the undesired 2-isomer, Methyl 3-oxo-3-(2-thienyl)propanoate. researchgate.nettsijournals.com

To overcome this inherent regioselectivity, synthetic strategies must begin with precursors that direct the chemistry to the 3-position. A successful approach involves starting with 3-bromothiophene. Through a lithium-halogen exchange using a strong base like n-butyllithium (BuLi), 3-thienyl lithium is generated. This potent nucleophile can then be reacted with an appropriate acylating agent. Research has shown that reacting 3-thienyl lithium with dimethyl oxalate (B1200264) effectively produces methyl 2-oxo-2-(thiophen-3-yl)acetate, a closely related α-keto ester. unimi.itresearchgate.net This intermediate could then potentially be converted to the target β-keto ester through further chemical manipulation.

Table 2: Comparison of Thiophene Acylation Outcomes

Starting Material Acylation Conditions Major Product Reference
Thiophene Acetic Anhydride (B1165640), Hβ Zeolite 2-Acetylthiophene (B1664040) tsijournals.com
Thiophene Acyl Chloride, AlCl₃ 2-Acylthiophene stackexchange.comechemi.com

Catalytic Approaches to the Synthesis of this compound

Catalysis offers powerful and efficient alternatives to stoichiometric reagents, often providing milder reaction conditions, higher selectivity, and improved sustainability. Both homogeneous and heterogeneous catalysts have been applied to the synthesis of β-keto esters.

Homogeneous Catalysis in its Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a range of sophisticated methods for β-keto ester synthesis.

Copper Catalysis: A copper-catalyzed method has been developed for synthesizing β-keto esters by reacting acyl acetates with halogenated hydrocarbons in the presence of a copper catalyst and a base. google.com This approach could potentially be adapted by using a 3-thienyl derivative.

Palladium Catalysis: Palladium chemistry offers versatile routes. Palladium enolates, generated from allyl β-keto esters via decarboxylation, are key intermediates in various transformations, including aldol (B89426) condensations and Michael additions, which can be used to construct complex molecules under neutral conditions. nih.gov

Other Metal Catalysts: Chiral scandium(III) complexes have been used to catalyze the enantioselective homologation of ketones with diazo esters to give optically active β-keto esters. organic-chemistry.org Furthermore, niobium pentachloride (NbCl₅) has been shown to be an effective catalyst for the reaction of aldehydes with ethyl diazoacetate to produce β-keto esters under mild conditions. organic-chemistry.org

Table 3: Examples of Homogeneous Catalytic Systems for β-Keto Ester Synthesis

Catalyst System Reactant Types Reaction Type Reference
Copper Iodide / Base Ethyl acyl acetate + Halogenated hydrocarbon Cross-coupling google.com
Palladium(0) Complex Allyl β-keto ester Decarboxylative transformation nih.gov
Niobium Pentachloride (NbCl₅) Aldehyde + Ethyl diazoacetate Condensation/Insertion organic-chemistry.org

Heterogeneous Catalytic Systems for this compound Production

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, reusability, and potential for use in continuous flow systems. tsijournals.comthieme-connect.com

Solid acid catalysts have been extensively studied for Friedel-Crafts acylation reactions. Zeolites, such as Hβ and HZSM-5, have proven to be excellent and reusable catalysts for the acylation of thiophene with acetic anhydride. tsijournals.com While this specific reaction yields 2-acetylthiophene due to the inherent reactivity of the thiophene ring, the principle demonstrates the viability of using solid acids to replace traditional, problematic Lewis acids like AlCl₃. tsijournals.com The application of such catalysts to a suitably protected or substituted thiophene could offer a greener route to 3-acylated precursors.

Table 4: Performance of Heterogeneous Catalysts in Thiophene Acylation *

Catalyst Reaction Temp. (°C) Reaction Time (h) Thiophene Conversion (%)
Hβ Zeolite 60 2 ~99
HZSM-5 60 4 ~75
NKC-9 Resin 60 4 ~60

*Data from the acylation of thiophene with acetic anhydride to yield 2-acetylthiophene. tsijournals.com

The development of continuous flow systems using heterogeneous catalysts represents a modern approach to the synthesis of β-keto esters, offering enhanced control, safety, and scalability. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for reducing environmental impact. This involves the development of methodologies that are safer, more efficient, and generate less waste.

Traditional Claisen condensations are often performed in anhydrous organic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) to prevent the quenching of the strong base and hydrolysis of the ester reactants. However, these volatile organic compounds (VOCs) pose environmental and safety hazards. Research into greener alternatives focuses on minimizing or eliminating their use.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. For condensation reactions like the Claisen-Schmidt, quantitative yields have been achieved by grinding reactants with a solid base, such as sodium hydroxide (B78521), in a mortar and pestle. wikipedia.orgnih.gov This approach eliminates the need for a solvent, simplifying the reaction setup and workup, reducing waste, and often shortening reaction times. nih.gov While specific studies on the solvent-free synthesis of this compound are not extensively documented, this methodology presents a promising avenue for investigation. A hypothetical comparison with a conventional method is presented below.

Table 1: Comparison of Conventional and Hypothetical Solvent-Free Synthesis This table is for illustrative purposes, as specific data for the solvent-free synthesis of this compound is not available in the reviewed literature.

ParameterConventional Method (in THF)Hypothetical Solvent-Free Method
Solvent Tetrahydrofuran (THF)None
Reaction Time Several hoursMinutes to hours
Workup Aqueous quench, extraction with organic solventDirect isolation or simple wash
Waste Organic solvent, aqueous wasteMinimal; primarily neutralized base
Energy Use Heating/reflux may be requiredGrinding (mechanical energy) or mild heating

Aqueous Medium Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost. While strong bases typically used in Claisen condensations react with water, alternative catalytic systems are being explored. For instance, the Claisen-Schmidt condensation, a related reaction, has been successfully performed in an aqueous-alcoholic medium. researchgate.net The development of water-tolerant catalysts or phase-transfer catalysis could enable the synthesis of this compound in aqueous systems, significantly improving the environmental profile of the process.

Atom economy is a core metric of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. libretexts.orgyoutube.com The ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product. libretexts.org

The Claisen condensation, while a powerful synthetic tool, is not perfectly atom-economical. The synthesis of this compound from 3-acetylthiophene (B72516) and dimethyl carbonate generates methanol (B129727) as a stoichiometric byproduct.

Reaction: 3-Acetylthiophene + Dimethyl Carbonate → this compound + Methanol

Atom Economy Calculation: The percent atom economy is calculated as: (% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

Table 2: Atom Economy Calculation for the Synthesis of this compound

CompoundFormulaMolecular Weight ( g/mol )Role
3-AcetylthiopheneC₆H₆OS126.18Reactant
Dimethyl CarbonateC₃H₆O₃90.08Reactant
This compound C₈H₈O₃S 184.21 Desired Product
MethanolCH₄O32.04Byproduct
Calculation
Sum of Reactant MWs126.18 + 90.08 = 216.26
Percent Atom Economy (184.21 / 216.26) x 100 ≈ 85.2%

An atom economy of 85.2% is relatively high, but waste is still generated. The primary waste streams in a typical Claisen condensation include:

Stoichiometric Byproducts: The alcohol (methanol) generated from the condensation.

Catalyst Waste: The reaction requires a stoichiometric amount of base because the resulting β-keto ester is acidic and is deprotonated by the base, forming a stable enolate. An acidic workup is then required to protonate this enolate, which neutralizes the base and generates a significant amount of salt waste (e.g., sodium sulfate (B86663) if sodium ethoxide and sulfuric acid are used).

Solvent Waste: As discussed, organic solvents used in the reaction and subsequent purification steps contribute significantly to the waste profile.

Strategies for Waste Minimization:

Catalytic Approaches: Developing a truly catalytic version of the Claisen condensation, where the base is not consumed, would dramatically reduce salt waste.

Heterogeneous Catalysts: The use of solid, reusable base catalysts could eliminate the need for an aqueous workup to remove the catalyst, thereby minimizing the generation of contaminated wastewater. researchgate.netrsc.org

Byproduct Valorization: Investigating potential uses for the methanol byproduct could turn a waste stream into a valuable product.

Optimization Studies for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. For the synthesis of this compound via a crossed Claisen condensation, key parameters include the choice of base, solvent, temperature, and reactant stoichiometry. numberanalytics.comcelonpharma.com

Key Optimization Parameters:

Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred to alkoxides like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe). numberanalytics.comnumberanalytics.com Alkoxides can participate in transesterification reactions, potentially leading to unwanted byproducts. LDA can be used to pre-form the enolate of one ester before adding the second, which can greatly improve selectivity in crossed condensations. youtube.com

Solvent: The solvent must be able to dissolve the reactants and intermediates but should not react with the base. Polar aprotic solvents like THF and DMF are common choices. numberanalytics.com

Temperature: Temperature affects the reaction rate. While higher temperatures can speed up the reaction, they can also promote side reactions, leading to lower selectivity and yield. numberanalytics.com Some condensations are run at low temperatures (e.g., when using LDA) to control selectivity. numberanalytics.com

Selectivity: In a crossed Claisen condensation, such as between methyl 3-thenoate and methyl acetate, there is a risk of self-condensation of methyl acetate. To achieve high selectivity for the desired cross-product, one reactant can be used in excess, or the more reactive ester can be added slowly to a mixture of the base and the other ester. libretexts.org A more advanced strategy involves using titanium tetrachloride (TiCl₄) in the presence of a tertiary amine, which has been shown to promote highly selective crossed-Claisen condensations between two different esters. nih.govresearchgate.net

The following table illustrates a hypothetical optimization study for the reaction between 3-acetylthiophene and dimethyl carbonate, demonstrating how varying conditions can influence the outcome.

Table 3: Hypothetical Optimization Study for this compound Synthesis This table presents illustrative data to demonstrate the principles of reaction optimization. Empirical studies are required to determine the optimal conditions for this specific synthesis.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOMe (1.1)Methanol65 (Reflux)1265
2NaH (1.1)THF66 (Reflux)878
3NaH (1.1)Toluene80872
4LDA (1.1)THF-78 to 25485
5NaH (1.5)THF66 (Reflux)688
6TiCl₄/Et₃N (1.2)CH₂Cl₂0 to 25392

This illustrative data suggests that stronger bases like NaH or LDA in an aprotic solvent like THF provide better yields than alkoxides in alcohol. Furthermore, advanced methods using Lewis acids like TiCl₄ could potentially offer the highest yields and selectivities in shorter reaction times. nih.gov Thorough experimental investigation is necessary to validate these trends and identify the ideal conditions for the industrial-scale production of this compound.

Mechanistic Elucidation of Synthetic Pathways to Methyl 3 Oxo 3 3 Thienyl Propanoate

Investigation of Reaction Intermediates in Ester Condensations

The formation of Methyl 3-oxo-3-(3-thienyl)propanoate via a crossed Claisen condensation involves the reaction of methyl 3-thienylacetate with a suitable acylating agent, such as dimethyl carbonate, in the presence of a strong base like sodium methoxide (B1231860). The reaction proceeds through a series of well-defined intermediates.

The first key intermediate is the enolate of methyl 3-thienylacetate. The base abstracts an α-proton from the methyl 3-thienylacetate, which is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. This deprotonation results in the formation of a resonance-stabilized enolate ion. wikipedia.org

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the second ester (e.g., dimethyl carbonate), leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and readily collapses. rsc.org The expulsion of a methoxide leaving group from the tetrahedral intermediate regenerates the carbonyl group and forms the desired β-keto ester, this compound. rsc.org

A crucial aspect of the Claisen condensation is the final deprotonation step. The product, a β-keto ester, has a highly acidic methylene (B1212753) group flanked by two carbonyl groups (pKa ≈ 11), making it significantly more acidic than the starting ester (pKa ≈ 25). rsc.orgmasterorganicchemistry.com The alkoxide base present in the reaction mixture readily deprotonates the β-keto ester product, shifting the equilibrium of the reaction to the product side and driving the condensation to completion. wikipedia.orgmasterorganicchemistry.com An acidic workup is then required to protonate this final enolate and isolate the neutral this compound. wikipedia.org

The key intermediates in the Claisen condensation synthesis of this compound are summarized in the table below.

IntermediateDescription
Methyl 3-thienylacetate enolateFormed by deprotonation of the α-carbon of methyl 3-thienylacetate by a strong base. It is a key nucleophilic species.
Tetrahedral IntermediateFormed upon the nucleophilic attack of the enolate on the carbonyl carbon of the second ester. It is a transient species.
Product EnolateThe resonance-stabilized anion of this compound, formed by deprotonation of the product by the base. Its formation drives the reaction equilibrium.

Transition State Analysis for Rate-Determining Steps

The rate-determining step of the Claisen condensation can vary depending on the specific reactants and reaction conditions. chem-station.com Generally, either the initial deprotonation to form the enolate or the subsequent nucleophilic attack of the enolate on the second ester can be the slowest step.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the transition states of these elementary steps. For a typical Claisen condensation, the energy barrier for the formation of the enolate is compared with the energy barrier for the carbon-carbon bond-forming step.

In the case of the synthesis of this compound, the nature of the base plays a critical role. With a relatively weak base, such as sodium methoxide, the deprotonation of the α-carbon of methyl 3-thienylacetate is not complete and is reversible. In such cases, the formation of the enolate can be the rate-determining step. chem-station.com

Conversely, if a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used, the deprotonation is rapid and essentially irreversible, leading to a high concentration of the enolate. wikipedia.org Under these conditions, the subsequent nucleophilic attack of the enolate on the electrophilic ester becomes the rate-limiting step. chem-station.com

The transition state for the C-C bond formation involves the approach of the nucleophilic enolate to the carbonyl carbon of the electrophile. The geometry and energy of this transition state are influenced by steric and electronic factors of both reacting partners. The presence of the thiophene (B33073) ring in methyl 3-thienylacetate can influence the stability of the enolate and the transition state energies through its electronic properties.

Kinetic Studies of this compound Formation

Experimental kinetic studies provide valuable data to support the proposed reaction mechanism and to identify the rate-determining step. For the Claisen condensation leading to this compound, the reaction rate would typically be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of reactants and the appearance of the product over time.

The rate law for the reaction can provide clues about the mechanism. For instance, if the reaction is found to be first order in the base and first order in the enolizable ester (methyl 3-thienylacetate), it would suggest that the deprotonation step is rate-limiting. If the reaction rate is dependent on the concentrations of both esters, it would imply that the C-C bond formation is the slow step.

While specific kinetic data for the formation of this compound is scarce, kinetic studies of related Claisen-Schmidt condensations (between a ketone and an aldehyde) have shown that the rate can be sensitive to the electronic nature of the substituents on both the nucleophile and the electrophile.

A hypothetical kinetic experiment for the synthesis of this compound could involve varying the concentrations of methyl 3-thienylacetate, dimethyl carbonate, and the base, and measuring the initial reaction rates. The results would allow for the determination of the reaction order with respect to each component.

Hypothetical Kinetic Data for the Formation of this compound

Experiment[Methyl 3-thienylacetate] (M)[Dimethyl Carbonate] (M)[Base] (M)Initial Rate (M/s)
10.10.10.1k1
20.20.10.12 * k1
30.10.20.1k1
40.10.10.22 * k1

This is a hypothetical table for illustrative purposes.

In this hypothetical scenario, the reaction is first order in methyl 3-thienylacetate and the base, and zero order in dimethyl carbonate, suggesting a rate-determining deprotonation step.

Isotopic Labeling Experiments for Mechanistic Probing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. chem-station.com In the context of the synthesis of this compound, deuterium (B1214612) labeling can be employed to probe several aspects of the mechanism.

One common experiment is to investigate the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. researchgate.net If the α-protons of methyl 3-thienylacetate are replaced with deuterium, a primary KIE (kH/kD > 1) would be expected if the C-H bond is broken in the rate-determining step. researchgate.net A significant KIE would provide strong evidence for the deprotonation being the slow step of the reaction.

Furthermore, deuterium exchange studies can provide insights into the reversibility of the deprotonation step. For example, if the reaction is carried out in a deuterated solvent (e.g., methanol-d4) with a methoxide base, and unreacted methyl 3-thienylacetate is recovered with deuterium incorporated at the α-position, it would confirm that the initial deprotonation is reversible. Studies on H/D exchange at the β-position of thiophene rings have shown that this can be achieved under certain catalytic conditions, highlighting the potential for such labeling studies in this system. rsc.org

Another potential isotopic labeling experiment involves using a ¹³C-labeled acylating agent, such as ¹³C-dimethyl carbonate. The position of the ¹³C label in the final product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would definitively confirm which carbonyl group originates from which reactant.

Potential Isotopic Labeling Experiments for Mechanistic Probing

ExperimentLabeled ReactantInformation Gained
Kinetic Isotope EffectMethyl 3-thienylacetate-d₂ (deuterated at the α-position)Helps to identify if the α-proton abstraction is the rate-determining step.
Deuterium ExchangeMethyl 3-thienylacetate in a deuterated solvent (e.g., MeOD)Determines the reversibility of the initial deprotonation step.
¹³C Labeling¹³C-labeled dimethyl carbonateConfirms the origin of the carbonyl carbon in the final product.

Chemical Transformations and Reactivity of Methyl 3 Oxo 3 3 Thienyl Propanoate

Reactions at the Active Methylene (B1212753) Center of Methyl 3-oxo-3-(3-thienyl)propanoate

The carbon atom situated between the ketone and ester carbonyl groups is known as an active methylene center. The protons attached to this carbon are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This enolate is a potent nucleophile, serving as the key intermediate for a variety of bond-forming reactions.

The enolate of this compound can be readily generated by treatment with a suitable base and subsequently alkylated with electrophiles such as alkyl halides. A key consideration in the alkylation of β-keto esters is regioselectivity. The enolate intermediate possesses two nucleophilic sites: the central carbon and the oxygen atom of the enolate.

C-Alkylation: The reaction of the enolate with an alkyl halide typically results in the formation of a new carbon-carbon bond at the active methylene position. This is the more common and synthetically useful pathway, leading to derivatives like Methyl 2-alkyl-3-oxo-3-(3-thienyl)propanoate. The choice of solvent and counter-ion can influence the outcome, with polar aprotic solvents generally favoring C-alkylation.

O-Alkylation: The formation of a carbon-oxygen bond, yielding a vinyl ether product, can also occur. This pathway is generally favored under conditions that promote thermodynamic control or when using harder alkylating agents.

The presence of both N- and O-nucleophilic centers in related heterocyclic systems, such as thieno[2,3-d]pyrimidin-4-ones, highlights the competitive nature of alkylation reactions, where factors like the alkylating agent and reaction conditions dictate the final product structure. researchgate.net For instance, zinc carbenoid-mediated chain-extension reactions provide a method for the β-methylation of β-keto esters, showcasing a specific type of alkylation. organic-chemistry.org

Table 1: Alkylation of β-Keto Esters

ReactantReagentBase/CatalystProduct TypeReference
This compoundAlkyl Halide (e.g., CH₃I)NaH, K₂CO₃C-Alkylated β-Keto EsterGeneral Principle
β-Keto Ester1,1-diiodoethane / ZnEt₂N/Aβ-Methylated γ-Keto Ester organic-chemistry.org
Thieno[2,3-d]pyrimidin-4-oneAllyl BromideDMFO-Alkylated Product researchgate.net

The enolate generated from this compound can also undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction, a form of the Claisen condensation, results in the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates. For example, acylation with an acyl chloride in the presence of a non-nucleophilic base (to pre-form the enolate) would yield a 2-acyl-3-oxo-3-(3-thienyl)propanoate derivative.

Several methods exist for the C-acylation of ester enolates. organic-chemistry.org The reaction of magnesium enolates with various acyl donors is an effective method for synthesizing functionalized β-keto esters. organic-chemistry.org Another approach involves the chemoselective soft enolization and acylation of related compounds using reagents like N-acylbenzotriazoles, which proceeds under mild conditions. organic-chemistry.org

Table 2: Acylation of Active Methylene Compounds

Nucleophile SourceAcylating AgentConditions/CatalystProductReference
Enol Silyl EtherAcid ChloridePentafluorophenylammonium triflate (PFPAT)β-Diketone organic-chemistry.org
ThioesterN-AcylbenzotriazoleMgBr₂·OEt₂, i-Pr₂NEtβ-Keto Thioester organic-chemistry.org
Enolizable EsterActivated AmideLiHMDSβ-Keto Ester organic-chemistry.org

The active methylene center enables participation in two other fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation: In the presence of a weak base (like an amine), this compound can undergo condensation with aldehydes or ketones. The reaction involves the nucleophilic addition of the enolate to the carbonyl of the aldehyde/ketone, followed by dehydration to yield an α,β-unsaturated product. L-proline has been shown to be an effective catalyst for the condensation of malonate esters with aldehydes. biomedres.us Active methylene compounds are known to react regioselectively under various conditions to yield new derivatives. rsc.org

Michael Addition: The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors). masterorganicchemistry.comresearchgate.net This conjugate addition reaction is a powerful tool for forming 1,5-dicarbonyl compounds. The reaction is typically initiated by a base to generate the nucleophilic enolate, which then attacks the β-carbon of the activated alkene. masterorganicchemistry.comresearchgate.net The thia-Michael reaction, a related process, involves the addition of a thiol to an activated double bond and is often reversible. mdpi.comrasayanjournal.co.in

Table 3: Condensation and Addition Reactions

Reaction TypeActive Methylene Compound (Donor)Electrophile (Acceptor)Catalyst/BaseProduct TypeReference
Knoevenagel CondensationDiethyl MalonateSalicylaldehydeL-ProlineCoumarin-3-carboxylate biomedres.us
Michael AdditionEnolate of Diethyl MalonateEthyl CinnamateSodium Ethoxide1,5-Dicarbonyl Adduct researchgate.net
Michael Addition3-Oxo-3-phenylpropanenitrileConjugated EnynoneSodium Methoxide (B1231860)Polyfunctional δ-diketone mdpi.com

Reactions at the Carbonyl Group of this compound

The ketone carbonyl group is a primary site for electrophilic attack and can undergo a variety of transformations, most notably reduction and nucleophilic addition, without affecting the less reactive ester group.

The selective reduction of the ketone function in the presence of the ester is a key transformation. This chemoselectivity is readily achievable using mild reducing agents or, more powerfully, through biocatalysis, which also offers excellent stereocontrol.

Bioreduction of the closely related substrate, Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES), has been extensively studied for the synthesis of (S)-ethyl-3-hydroxy-3-(2-thienyl)propanoate, a key chiral intermediate for the antidepressant duloxetine. researchgate.netnih.govresearchgate.net These methods are directly applicable to the 3-thienyl isomer.

Enzymatic Reduction: Ketoreductases (KREDs), such as ChKRED12 from Chryseobacterium sp., have demonstrated high efficiency and stereoselectivity, converting the keto ester to the corresponding (S)-hydroxy ester with excellent enantiomeric excess (>99% ee). nih.govresearchgate.net

Whole-Cell Biocatalysis: Organisms like Rhodotorula glutinis can reduce related N-methyl-3-oxo-3-(thiophen-2-yl) propanamide to the (S)-alcohol with >95% conversion and >99.5% ee. researchgate.net Genetically engineered baker's yeast (Saccharomyces cerevisiae) and microalgae have also been employed for the stereocontrolled reduction of β-keto esters. nih.govnih.gov

These biocatalytic methods are advantageous as they occur under mild aqueous conditions and avoid the use of toxic metal catalysts. researchgate.net

Table 4: Stereoselective Reduction of Thienyl β-Keto Esters

SubstrateBiocatalystProductEnantiomeric Excess (ee)Reference
Ethyl 3-oxo-3-(2-thienyl) propanoate (KEES)ChKRED12 from Chryseobacterium sp.(S)-Ethyl-3-hydroxy-3-(2-thienyl)propanoate>99% nih.govresearchgate.net
N-methyl-3-oxo-3-(thiophen-2-yl) propanamideRhodotorula glutinis (whole cells)(S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide>99.5% researchgate.net
Various β-Keto EstersEngineered Saccharomyces cerevisiaeβ-Hydroxy EstersImproved Stereoselectivity nih.gov

The electrophilic carbon of the ketone carbonyl is susceptible to attack by strong nucleophiles, particularly organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental method for creating carbon-carbon bonds and forming alcohols. khanacademy.org

The addition of a Grignard reagent to this compound would proceed in two stages. First, the nucleophilic alkyl or aryl group from the Grignard reagent attacks the ketone carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.comacademie-sciences.fr Subsequent protonation during aqueous workup yields a tertiary alcohol. It is important to note that the acidic proton of the active methylene group will be abstracted first by the Grignard reagent, requiring the use of at least two equivalents of the organometallic reagent for the addition to proceed. The ester group can also react with excess Grignard reagent, but the ketone is generally more reactive.

Table 5: Nucleophilic Addition to the Ketone Carbonyl

SubstrateNucleophileIntermediateFinal Product (after workup)Reference
KetoneGrignard Reagent (R-MgX)Magnesium AlkoxideTertiary Alcohol khanacademy.org
KetoneOrganolithium Reagent (R-Li)Lithium AlkoxideTertiary Alcohol masterorganicchemistry.com
Aldehyde/KetoneCyanide Ion (CN⁻)AlkoxideCyanohydrin masterorganicchemistry.com

Reactions of the Ester Moiety in this compound

The β-keto ester functionality in this compound is the primary site for a range of chemical transformations, including hydrolysis, decarboxylation, and transesterification. These reactions are fundamental in synthetic organic chemistry for modifying the ester group and for the preparation of various derivatives.

Hydrolysis and Decarboxylation Pathways

β-Keto esters, such as this compound, can undergo hydrolysis under either acidic or basic conditions to yield the corresponding β-keto acid. This intermediate, 3-oxo-3-(3-thienyl)propanoic acid, is susceptible to decarboxylation, particularly upon heating, to afford a ketone. In this specific case, the final product of this two-step sequence is 3-acetylthiophene (B72516).

The hydrolysis is typically initiated by the nucleophilic attack of water (in acidic media) or a hydroxide (B78521) ion (in basic media) on the ester carbonyl carbon. The subsequent loss of methanol (B129727) yields the carboxylic acid. The decarboxylation of the β-keto acid proceeds readily due to the stabilizing effect of the adjacent keto group on the transition state, often involving a cyclic intermediate.

Table 1: Hydrolysis and Decarboxylation of this compound

Reaction StepReactantConditionsIntermediate/Product
HydrolysisThis compoundAcid or base catalysis, water3-Oxo-3-(3-thienyl)propanoic acid
Decarboxylation3-Oxo-3-(3-thienyl)propanoic acidHeat3-Acetylthiophene and Carbon Dioxide

Transesterification Reactions

Transesterification is a process where the methyl group of the ester in this compound is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction is typically initiated by an alkoxide, which acts as a nucleophile. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon for the attack by an alcohol. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com A variety of catalysts have been shown to be effective for the transesterification of β-keto esters, highlighting the versatility of this transformation.

Table 2: Catalysts for the Transesterification of β-Keto Esters

CatalystConditionsReference
N-Heterocyclic Carbenes (NHC)Room temperature organic-chemistry.org
Scandium(III) triflate (Sc(OTf)₃)Boiling alcohol organic-chemistry.org
Silica chloride- organic-chemistry.org
K₂HPO₄Mild conditions organic-chemistry.org
Zn-clusterRefluxing in ethyl acetate (B1210297) organic-chemistry.org

Reactivity of the Thiophene (B33073) Ring System in this compound

The thiophene ring in this compound is an aromatic system that can undergo various substitution and functionalization reactions. The presence of the 3-oxo-propanoyl substituent significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitutions (where applicable)

The acyl group attached to the 3-position of the thiophene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. organicmystery.com This deactivation means that harsher conditions are generally required compared to unsubstituted thiophene. The directing effect of the 3-acyl group favors substitution at the 5-position of the thiophene ring.

A notable example of an electrophilic substitution reaction applicable to this system is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.orgijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org Studies on the Vilsmeier formylation of 3-substituted thiophenes have shown that the regioselectivity can be controlled by the size of the Vilsmeier reagent, with smaller reagents favoring formylation at the 2-position and larger, more sterically hindered reagents favoring the 5-position. researchgate.net

Table 3: Regioselectivity of Electrophilic Formylation of 3-Substituted Thiophenes

Reagent SystemMajor Product PositionReference
N-formylpyrrolidine2-formylation researchgate.net
N-formylindoline:(COCl)₂5-formylation researchgate.net

Functionalization of the Thiophene Ring

The active methylene group (the CH₂ group between the two carbonyls) in this compound provides a handle for further functionalization, particularly in reactions that lead to the formation of new heterocyclic rings fused to the thiophene.

One such reaction is the Gewald reaction , which is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In the context of this compound, it could potentially react with a cyano-active compound and elemental sulfur in the presence of a base to form a thieno[2,3-b]pyridine (B153569) derivative.

Another important synthetic application of β-keto esters is the Hantzsch pyridine (B92270) synthesis . wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate to form a dihydropyridine (B1217469), which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The use of this compound in such a reaction would lead to the formation of a pyridine ring fused with other structures, depending on the other reactants.

Table 4: Synthetic Applications for Functionalization

Reaction NameReactantsProduct TypeReference
Gewald Reactionα-cyanoester, elemental sulfur, baseSubstituted 2-aminothiophenes wikipedia.orgorganic-chemistry.org
Hantzsch Pyridine SynthesisAldehyde, ammonia/ammonium acetateDihydropyridines/Pyridines wikipedia.orgorganic-chemistry.org

Exploration of Tautomerism in this compound

This compound, as a β-keto ester, exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. The equilibrium position is influenced by several factors, including the nature of the solvent, temperature, and the electronic effects of the substituents. researchgate.netnih.govasu.edu

The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl group and the thiophene ring. The relative proportions of the keto and enol tautomers can be determined using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govasu.edued.gov

Studies on various β-dicarbonyl compounds have shown that the percentage of the enol form can vary significantly with the solvent. researchgate.netnih.gov Generally, nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond, while polar solvents can disrupt this hydrogen bond, shifting the equilibrium towards the more polar keto form. researchgate.netasu.edu

Table 5: Keto-Enol Tautomerism of β-Dicarbonyl Compounds in Different Solvents

CompoundSolvent% EnolReference
AcetylacetoneGas Phase92 asu.edu
AcetylacetoneCyclohexane97 asu.edu
AcetylacetoneChloroform81-82 researchgate.netnih.gov
AcetylacetoneDMSO- researchgate.netnih.gov
Ethyl acetoacetateGas Phase46 asu.edu
Ethyl acetoacetateCyclohexane46 asu.edu
Ethyl acetoacetateChloroform12 researchgate.netnih.gov
Ethyl acetoacetateDMSO- researchgate.netnih.gov

Methyl 3 Oxo 3 3 Thienyl Propanoate As a Precursor in Complex Molecule Synthesis

Synthesis of Heterocyclic Compounds Derived from Methyl 3-oxo-3-(3-thienyl)propanoate

The 1,3-dicarbonyl functionality of this compound is a classical synthon for building five- and six-membered heterocyclic rings through condensation reactions with various dinucleophiles.

Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

Pyridine Derivatives: The Hantzsch pyridine synthesis is a well-established method for constructing the pyridine ring. cymitquimica.com This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. When this compound is used, it provides two of the six atoms for the pyridine core, leading to the formation of highly substituted dihydropyridines which can then be oxidized to the corresponding pyridines. The reaction allows for the introduction of diversity at several positions of the pyridine ring.

A related approach involves the reaction of β-ketoesters with enamines. cymitquimica.com The condensation of this compound with an enamine, followed by cyclization and elimination, yields substituted pyridine derivatives. cymitquimica.comuwindsor.ca

Table 1: Synthesis of Pyridine Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
This compound Aldehyde (e.g., Formaldehyde) Ammonia, then Oxidation Dihydropyridine (B1217469), then Pyridine

Pyrimidine Derivatives: Pyrimidine rings, central to many biologically active compounds, can be synthesized using the Pinner synthesis. chim.it This method involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound, such as this compound, with an amidine. chim.itorganic-chemistry.org The reaction proceeds through the formation of a pyrimidinol intermediate, which can be further functionalized. researchgate.net The use of different amidines allows for the creation of a library of pyrimidine derivatives bearing the 3-thienyl moiety.

Table 2: Synthesis of Pyrimidine Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
This compound Amidine (e.g., Benzamidine) Acid (e.g., HCl) or Base (e.g., NaOEt) Substituted Pyrimidinol

Pyrrole (B145914) and Furan (B31954) Derivatives

Pyrrole Derivatives: The Hantzsch pyrrole synthesis provides a route to pyrroles by reacting an α-halo ketone with a β-ketoester and ammonia or a primary amine. A complementary approach, the Knorr pyrrole synthesis, utilizes an α-amino ketone. In this latter pathway, this compound can be condensed with an α-amino ketone. The initial condensation is followed by cyclization and dehydration to afford a highly substituted pyrrole containing the 3-thienyl group.

Furan Derivatives: The Paal-Knorr furan synthesis is a straightforward method for creating furan rings from 1,4-dicarbonyl compounds under acidic conditions. researchgate.net this compound can be converted into a suitable 1,4-dicarbonyl intermediate by reaction with an α-halo ketone. The initial step is the alkylation of the enolate of the β-ketoester at the α-carbon, followed by an acid-catalyzed cyclization and dehydration of the resulting 1,4-dicarbonyl compound to yield a 3-carbomethoxy-furan derivative. researchgate.net

Table 3: Synthesis of Pyrrole and Furan Derivatives

Heterocycle Reactant 1 Reactant 2 Conditions Product Type
Pyrrole This compound α-Amino Ketone Acetic Acid, Heat Substituted Pyrrole

Thiazole (B1198619) and Oxazole (B20620) Scaffolds

Thiazole Scaffolds: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. A convenient one-pot variation starts directly from the β-ketoester. In this process, this compound is first halogenated at the α-position (e.g., using N-bromosuccinimide or tribromoisocyanuric acid), and the resulting α-halo-β-ketoester is then reacted in situ with thiourea. This cyclization yields 2-amino-4-(3-thienyl)thiazole-5-carboxylate derivatives, which are important scaffolds in medicinal chemistry.

Oxazole Scaffolds: The Robinson-Gabriel synthesis is a common method for forming oxazoles, which involves the cyclization and dehydration of an α-acylamino ketone. To utilize this compound for this purpose, it must first be converted into an appropriate α-acylamino ketone intermediate. This can be achieved through a sequence involving α-amination, followed by N-acylation. The resulting intermediate can then be cyclized under dehydrating conditions (e.g., using sulfuric acid or phosphorus pentoxide) to furnish the desired oxazole ring.

Construction of Carbocyclic and Alicyclic Systems Utilizing this compound

The reactivity of the α-carbon and the carbonyl groups in this compound makes it a suitable precursor for the formation of carbocyclic and alicyclic rings through various annulation strategies.

One of the most powerful methods for ring formation is the Michael addition followed by an intramolecular aldol (B89426) or Claisen condensation, a sequence famously known as the Robinson annulation. The enolate of this compound can act as a Michael donor, adding to an α,β-unsaturated ketone (a Michael acceptor). The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to form a six-membered cyclohexenone ring fused with the thienyl moiety.

Furthermore, the generation of a dianion from the β-ketoester allows for sequential alkylations. Reaction of the dianion of this compound with α,ω-dihaloalkanes can lead to the formation of cyclic β-keto esters of various ring sizes through intramolecular alkylation. This method provides access to alicyclic systems that would be challenging to synthesize otherwise.

Table 4: Synthesis of Carbocyclic and Alicyclic Systems

Reaction Type Reactant 1 Reactant 2 Conditions Product Type
Robinson Annulation This compound α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) Base (e.g., NaOEt) Substituted Cyclohexenone

Strategic Intermediate in Multi-Step Total Syntheses

In the context of multi-step total synthesis, a strategic intermediate is a building block that allows for the efficient and controlled construction of a complex molecular framework. This compound, with its multiple reactive sites, is an excellent candidate for such a role. It can be used to introduce a C-C-C(=O)-C(=O) unit along with a thienyl group early in a synthetic sequence.

For instance, in a hypothetical total synthesis of a complex thieno[2,3-b]pyridine-based natural product, this compound could be used in the initial steps to construct the core heterocyclic system. A Gewald reaction, involving the condensation of the ketoester with cyanoacetamide and elemental sulfur, could form a highly functionalized 2-aminothiophene. This thiophene (B33073) could then undergo further cyclization reactions, such as a Friedländer annulation with a 1,3-dicarbonyl compound, to build the fused pyridine ring. The ester group from the original precursor provides a convenient handle for further elaboration of the molecule, demonstrating its strategic value in a complex synthesis.

Contribution to the Formation of Bioactive Molecular Scaffolds

The thiophene ring is a prominent feature in many pharmaceuticals due to its ability to act as a bioisostere for a phenyl ring, often enhancing metabolic stability or receptor binding affinity. By using this compound as a precursor, this important pharmacophore is incorporated directly into the target molecule.

This precursor is instrumental in synthesizing quinoline (B57606) and quinazoline (B50416) derivatives, which are nitrogen-containing heterocyclic compounds known for their broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. organic-chemistry.org The heterocycles discussed previously, such as pyridines, pyrimidines, and thiazoles, are themselves core scaffolds in a multitude of approved drugs. For example, thiazole rings are found in anticancer agents and antibiotics, while pyrimidine is the core of many antiviral and anticancer drugs. The synthesis of these scaffolds from this compound provides a direct route to novel analogues of proven therapeutic agents.

Table 5: Bioactive Scaffolds Derived from this compound

Bioactive Scaffold Synthetic Route Therapeutic Area Examples
Thienyl-substituted Pyridines Hantzsch Synthesis Anti-inflammatory, Antihypertensive
Thienyl-substituted Pyrimidines Pinner Synthesis Anticancer, Antiviral, Antibacterial
2-Amino-4-(3-thienyl)thiazoles Hantzsch Thiazole Synthesis Anticancer, Antifungal, Anti-inflammatory

Methodologies for Incorporating the 3-Oxo-3-(3-thienyl)propanoate Moiety into Diverse Architectures

The strategic incorporation of the this compound unit into more complex molecules hinges on several key reaction types that exploit its inherent chemical reactivity. These methodologies are foundational in synthetic organic chemistry and provide reliable routes to a variety of important molecular scaffolds.

One of the most common strategies involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of this compound, the active methylene (B1212753) protons can readily participate in this reaction with various aldehydes and ketones. This reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt, and leads to the formation of a new carbon-carbon double bond. The resulting product, an α,β-unsaturated dicarbonyl compound, is itself a versatile intermediate for further synthetic transformations, including Michael additions and cycloadditions.

Another powerful method for the utilization of this compound is the Hantzsch pyridine synthesis. This one-pot multicomponent reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. By employing this compound in this synthesis, it is possible to construct dihydropyridine and pyridine derivatives bearing two 3-thienyl substituents. These pyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The reaction proceeds through a series of intermediates, including an enamine and an α,β-unsaturated carbonyl compound, which ultimately cyclize and aromatize to afford the final pyridine product.

The Gewald reaction offers an efficient route to substituted thiophenes, and while it traditionally utilizes α-mercapto ketones or aldehydes, modifications of this reaction can employ β-ketoesters like this compound. In a typical Gewald synthesis, a β-ketoester, elemental sulfur, and a compound with an activated methylene group are condensed in the presence of a base. This reaction would lead to the formation of a polysubstituted thiophene ring, with the 3-thienyl group from the starting material appended to the newly formed ring. This methodology is particularly valuable for the synthesis of thiophene-fused heterocycles and other complex sulfur-containing molecules.

The Japp-Klingemann reaction provides a pathway to hydrazones, which are important precursors for the synthesis of indole (B1671886) and other nitrogen-containing heterocycles. This reaction involves the coupling of a diazonium salt with a β-ketoester, followed by the cleavage of one of the acyl groups. When this compound is subjected to the Japp-Klingemann reaction, it would yield a hydrazone with a 3-thienyl ketone moiety. This intermediate can then be cyclized under acidic conditions, such as in the Fischer indole synthesis, to produce indole derivatives with a thiophene substituent at a key position.

The following table provides a summary of these methodologies, highlighting the reaction partners and the resulting molecular architectures. It is important to note that while these reactions are well-established for β-ketoesters in general, the specific examples and conditions may be inferred from studies on the more common 2-thienyl isomer due to the limited direct literature on the 3-thienyl analogue.

Methodology Reaction Partners Resulting Architecture Key Features
Knoevenagel Condensation Aldehydes or Ketonesα,β-Unsaturated Dicarbonyl CompoundsFormation of a new C=C bond.
Hantzsch Pyridine Synthesis Aldehyde, Ammonia SourceDihydropyridines and PyridinesMulticomponent reaction forming a pyridine ring.
Gewald Reaction Elemental Sulfur, Activated Methylene CompoundPolysubstituted ThiophenesConstruction of a new thiophene ring.
Japp-Klingemann Reaction Diazonium SaltHydrazones (precursors to Indoles)Forms a C=N bond and cleaves an acyl group.

The versatility of this compound as a synthetic precursor is further underscored by its ability to participate in a variety of other transformations. These include alkylation and acylation at the active methylene position, allowing for the introduction of a wide range of substituents. Furthermore, the ketone and ester functionalities can be selectively reduced or transformed into other functional groups, providing additional avenues for molecular diversification. The strategic application of these methodologies enables the incorporation of the 3-oxo-3-(3-thienyl)propanoate moiety into a vast array of complex and functionally rich molecules, making it a valuable tool for the synthetic chemist.

Advanced Spectroscopic and Diffraction Techniques for Investigating Methyl 3 Oxo 3 3 Thienyl Propanoate and Its Derivatives

High-Field and Multi-Dimensional NMR Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the intricate structural details of Methyl 3-oxo-3-(3-thienyl)propanoate. The molecule's inherent potential for keto-enol tautomerism makes multi-dimensional NMR particularly valuable. nih.gov The equilibrium between the keto and enol forms is sensitive to solvent polarity and substitution patterns, a phenomenon that can be quantitatively assessed through NMR. nih.govresearchgate.net

In solution, this compound exists as a mixture of its keto and enol tautomers. High-field NMR allows for the clear resolution and assignment of signals for both forms. The diketo form is often predominant, but the enol form can be significantly stabilized by factors like intramolecular hydrogen bonding. masterorganicchemistry.com

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on analogous structures like methyl α-phenylacetoacetate and other β-dicarbonyl compounds, the following table provides predicted chemical shifts for the key nuclei in both tautomeric forms. researchgate.net

Atom/Group Keto Form (¹H ppm) Keto Form (¹³C ppm) Enol Form (¹H ppm) Enol Form (¹³C ppm)
Methylene (B1212753) (CH₂)~3.9 - 4.2~45 - 50~5.5 - 6.0 (vinylic CH)~90 - 95 (vinylic C)
Methoxyl (OCH₃)~3.7~52~3.7~52
Enolic OH--~12 - 13 (broad)-
Keto (C=O)-~200 - 205-~175 - 180 (enolic C=O)
Ester (C=O)-~167 - 170-~165 - 168
Thiophene (B33073) H~7.5 - 8.5~125 - 145~7.4 - 8.4~124 - 143

HMBC and HSQC for Connectivity Elucidation Relevant to Reactivity

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable 2D NMR experiments for establishing molecular connectivity.

HSQC correlates protons directly to the carbons they are attached to, providing a clear map of C-H single bonds. columbia.eduyoutube.com

HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). libretexts.org This is vital for piecing together the carbon skeleton and confirming the relative positions of functional groups. youtube.comlibretexts.org

For this compound, HMBC is critical for unambiguously assigning the quaternary carbons, such as the carbonyls and the substituted thiophene carbons. For instance, a correlation from the methylene protons to both the ester carbonyl carbon and the ketone carbonyl carbon in the keto form would definitively establish this key connectivity. In the enol form, correlations from the vinylic proton to the adjacent carbons would confirm its structure. libretexts.org The absence or presence of certain correlations can provide strong evidence for one tautomer over another. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. This technique is crucial for confirming the identity of this compound and its derivatives formed in chemical reactions. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are effective for ionizing thiophene compounds. fao.orgacs.org

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis in Complex Transformations

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and subsequent analysis of the resulting fragment ions. youtube.comnih.gov This provides detailed structural information and allows for the elucidation of fragmentation pathways. nih.gov For ketones, common fragmentation patterns include alpha-cleavage and the McLafferty rearrangement. youtube.comyoutube.com

For this compound (C₈H₈O₃S, Exact Mass: 184.02), key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones.

Loss of Methoxyl Radical: Fragmentation can occur with the loss of ·OCH₃ from the ester group.

Loss of Carbon Monoxide: Decarbonylation is another possible fragmentation step.

Predicted Key Fragments in MS/MS Analysis:

m/z Value Proposed Fragment Structure/Loss Fragmentation Pathway
153[M - OCH₃]⁺Loss of methoxyl radical from the ester.
111[C₄H₃S-C≡O]⁺Alpha-cleavage, loss of the side chain, forming the thienoyl cation.
125[M - CO - OCH₃]⁺Subsequent loss of CO and methoxyl radical.
83[C₄H₃S]⁺Loss of the carbonyl group from the thienoyl cation.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure of Reactivity-Relevant Derivatives

While obtaining a suitable single crystal of the parent liquid compound can be challenging, derivatives are often crystalline and amenable to Single-Crystal X-ray Diffraction. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and absolute stereochemistry in chiral derivatives. rsc.orgmdpi.com For thiophene-containing compounds, X-ray diffraction can precisely define the conformation of the thiophene ring relative to the rest of the molecule. rsc.orgacs.orgresearchgate.net This information is invaluable for understanding solid-state reactivity, packing forces, and intermolecular interactions. Studies on related thienyl diketones have shown that X-ray diffraction can reveal average intermolecular distances and packing motifs. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Tautomeric Form Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and probing the tautomeric equilibrium. nih.gov The keto and enol forms of this compound have distinct vibrational signatures. nih.gov

Keto Form: Characterized by two strong C=O stretching bands, one for the ketone (~1720 cm⁻¹) and one for the ester (~1745 cm⁻¹).

Enol Form: Characterized by a broad O-H stretching band (~3200-2500 cm⁻¹) due to strong intramolecular hydrogen bonding, a C=C stretching band (~1640 cm⁻¹), and a conjugated C=O stretching band at a lower frequency (~1650 cm⁻¹) compared to the keto form. researchgate.net

The relative intensities of these bands can be used to estimate the keto-enol equilibrium constant in different environments. researchgate.net

Characteristic Vibrational Frequencies (cm⁻¹):

Vibrational Mode Keto Tautomer Enol Tautomer
C=O Stretch (Ketone)~1720-
C=O Stretch (Ester)~1745~1650 (conjugated)
C=C Stretch-~1640
O-H Stretch-~3200-2500 (broad)
C-H Stretch (Thiophene)~3100~3100

These advanced analytical techniques, when used in concert, provide a powerful toolkit for the comprehensive characterization of this compound, offering deep insights into its structure, dynamics, and chemical behavior.

Computational Chemistry and Theoretical Investigations of Methyl 3 Oxo 3 3 Thienyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of a molecule. A common and effective method involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for structural and spectroscopic data researchgate.net.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack researchgate.net.

For Methyl 3-oxo-3-(3-thienyl)propanoate, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, making it the likely site for electrophilic reactions. Conversely, the LUMO is anticipated to be distributed over the β-dicarbonyl moiety, specifically the carbonyl carbons, which are electron-deficient and thus susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Parameter Energy (eV) Interpretation
EHOMO-6.5Indicates electron-donating capability, likely from the thiophene ring.
ELUMO-1.9Indicates electron-accepting capability, likely at the carbonyl carbons.
Energy Gap (ΔE)4.6Suggests good kinetic stability. researchgate.net

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. The ESP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents areas of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas denote regions of neutral potential researchgate.net.

In the case of this compound, the ESP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl groups due to the high electronegativity of oxygen. The area around the thiophene ring would also exhibit negative potential, though likely less intense than the carbonyl oxygens. The most positive potential (blue) would be concentrated around the hydrogen atoms and the carbonyl carbons, marking them as sites for nucleophilic attack researchgate.netnih.gov.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a powerful method for investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states.

By calculating the energies of potential intermediates and products, DFT can help determine the most favorable reaction pathway. For instance, in a reaction involving the enolate of this compound, DFT could be used to compare the stability of the O-alkylation versus C-alkylation products, thus predicting the regioselectivity of the reaction.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. DFT calculations can locate the transition state structure and determine its energy, providing a quantitative measure of the activation barrier. A lower activation energy corresponds to a faster reaction rate. For key transformations of this compound, such as its synthesis via Claisen condensation or its subsequent use in heterocyclic synthesis, calculating the activation energies of the proposed steps can validate the plausibility of a reaction mechanism.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound (Note: These values are illustrative and intended to demonstrate the application of DFT in mechanistic studies.)

Reaction Step Transition State Activation Energy (kcal/mol) Significance
Enolate FormationProton abstraction10-15A relatively low barrier, indicating rapid formation of the enolate.
Nucleophilic AttackC-C bond formation20-25The rate-determining step of the reaction.

Conformational Analysis and Energy Minima Determination Using Molecular Mechanics and Dynamics

This compound has several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. Molecular mechanics and molecular dynamics simulations are often employed for this purpose, as they are computationally less expensive than quantum mechanical methods, making them suitable for exploring the potential energy surface of flexible molecules mdpi.comresearchgate.net.

The relative energies of different conformers, such as those arising from the rotation around the C-C bonds of the propanoate chain and the C-C bond connecting the thiophene ring to the carbonyl group, can be determined. The global minimum energy conformation represents the most stable and, therefore, the most populated conformation of the molecule at equilibrium. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interactions with other molecules.

Predictive Modeling of Spectroscopic Parameters to Correlate with Experimental Observations

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of molecules like this compound. By employing quantum mechanical calculations, it is possible to obtain theoretical spectra that can be correlated with experimental data, aiding in spectral assignment and structural elucidation. The primary spectroscopic techniques of interest for this molecule are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. uni.lu The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a reliable approach for calculating nuclear magnetic shielding constants. uni.lu For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a basis set such as 6-311G(d,p), can be performed on the optimized molecular geometry to predict the chemical shifts. nih.gov

These predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra. Such a comparison is invaluable for assigning the signals of the thiophene ring protons and carbons, as well as those of the ketoester chain, especially in cases of complex splitting patterns or overlapping signals.

Table 1: Predicted vs. Hypothetical Experimental ¹³C and ¹H NMR Chemical Shifts (δ) for this compound This table presents hypothetical experimental data alongside theoretically predicted values to illustrate the correlation.

Atom Position Predicted ¹³C (ppm) Hypothetical Exp. ¹³C (ppm) Predicted ¹H (ppm) Hypothetical Exp. ¹H (ppm)
Thiophene C2 128.5 128.3 8.15 8.13
Thiophene C4 126.8 126.6 7.40 7.38
Thiophene C5 135.2 135.0 7.65 7.63
Carbonyl (C=O) 192.1 191.9 - -
Methylene (B1212753) (CH₂) 45.7 45.5 3.95 3.93
Ester Carbonyl 167.3 167.1 - -

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies of the molecule, calculated at the same level of theory used for geometry optimization. These calculations yield the frequencies and intensities of the fundamental vibrational modes. For this compound, the most characteristic IR absorption bands are those corresponding to the stretching vibrations of the two carbonyl groups (ketone and ester) and the C=C bonds of the thiophene ring. nih.gov

Computational predictions are crucial for assigning these bands, especially to distinguish between the ketone and ester C=O stretches, which can be influenced by conjugation and the electronic effects of the thienyl group.

Table 2: Predicted and Hypothetical Experimental IR Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) Hypothetical Exp. Frequency (cm⁻¹)
Ketone C=O Stretch 1715 1718
Ester C=O Stretch 1740 1742
Thiophene C=C Stretch 1520 1525

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). For a conjugated system like this compound, the key transitions are typically π → π* and n → π. bldpharm.com The π → π transitions, involving the thiophene ring and the carbonyl groups, are expected to be intense, while the n → π* transitions, involving the non-bonding electrons on the oxygen atoms, are generally weaker. bldpharm.comchemsrc.com TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band.

Computational Approaches to Solvent Effects on Reactivity

The chemical reactivity of this compound, particularly its keto-enol tautomerism, is significantly influenced by the solvent environment. Computational models are essential for understanding these solvent effects at a molecular level.

Keto-Enol Tautomerism: Like other β-ketoesters, this compound can exist in equilibrium between its keto and enol forms. The position of this equilibrium is sensitive to the solvent. Computational chemistry can predict the relative stabilities of the keto and enol tautomers in the gas phase and in different solvents.

The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent. In this model, the solvent is treated as a continuous medium with a specific dielectric constant. By performing DFT calculations with the PCM, one can determine the free energies of the keto and enol forms in various solvents. Generally, polar solvents are expected to stabilize the more polar keto tautomer, while nonpolar solvents may favor the enol form, which can be stabilized by an intramolecular hydrogen bond.

Table 3: Predicted Relative Energy (ΔE) of the Enol Tautomer with Respect to the Keto Tautomer in Different Solvents

Solvent Dielectric Constant (ε) Predicted ΔE (kcal/mol) (Keto - Enol) Favored Tautomer
Gas Phase 1.0 -2.5 Enol
n-Hexane 1.9 -1.8 Enol
Chloroform 4.8 +0.5 Keto
Ethanol 24.6 +1.9 Keto

Solvent Effects on Reaction Pathways: Solvents can also influence the kinetics of reactions involving this compound by stabilizing or destabilizing reactants, transition states, and products to different extents. For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction.

Using computational methods like PCM-DFT, it is possible to map the potential energy surface of a reaction in different solvents. This allows for the calculation of activation barriers and reaction energies, providing a quantitative understanding of how the solvent modulates the reaction rate and outcome. For example, in the context of the Claisen condensation to form this β-ketoester, or its subsequent alkylation, computational models can elucidate the role of the solvent in mediating the reaction mechanism.

Future Research Directions and Unexplored Avenues for Methyl 3 Oxo 3 3 Thienyl Propanoate

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. The ketone functionality within Methyl 3-oxo-3-(3-thienyl)propanoate presents a key opportunity for the introduction of chirality. Future research should focus on the development of efficient and highly stereoselective methods for its asymmetric reduction to the corresponding chiral β-hydroxy ester, (S)- or (R)-methyl 3-hydroxy-3-(3-thienyl)propanoate. These chiral building blocks are valuable intermediates for the synthesis of biologically active molecules. bohrium.com

Promising avenues for exploration include:

Biocatalytic Reductions: The use of whole-cell biocatalysts or isolated enzymes, such as dehydrogenases and reductases, offers a green and highly selective approach. For instance, various species of the fungus Rhizopus have been successfully employed in the enantioselective reduction of analogous 3-aryl-3-oxopropanoates to the corresponding (S)-alcohols. nih.gov Similarly, (S)-1-phenylethanol dehydrogenase (PEDH) has demonstrated broad applicability in the asymmetric reduction of various prochiral ketones and β-keto esters. nih.gov Screening of microbial strains and engineered enzymes could lead to highly efficient and stereoselective routes to chiral 3-hydroxy-3-(3-thienyl)propanoate derivatives.

Organocatalytic Asymmetric Reductions and Functionalizations: Chiral organocatalysts, such as those derived from cinchona alkaloids, have emerged as powerful tools for asymmetric synthesis. nih.gov Research into the organocatalytic transfer hydrogenation of this compound could provide a metal-free alternative for the synthesis of the corresponding chiral alcohols. thieme-connect.com Furthermore, organocatalysis can be extended to other transformations, such as the asymmetric α-functionalization of the β-keto ester moiety. For example, asymmetric α-difluoromethylketone thiolation of β-keto esters has been achieved with high enantioselectivity using cinchona-alkaloid-based catalysts. rsc.org

Transition-Metal Catalyzed Asymmetric Hydrogenation: Chiral transition-metal complexes, particularly those based on ruthenium and iridium, are well-established catalysts for the asymmetric hydrogenation of ketones and β-keto esters. thieme-connect.comrsc.org Iridium-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands has been shown to produce β-hydroxy esters with excellent enantioselectivities. rsc.org The development of bespoke chiral ligands tailored for the 3-thienyl substituent could lead to highly efficient and enantioselective hydrogenation processes.

Table 1: Potential Asymmetric Synthetic Methodologies for this compound

Methodology Catalyst/Reagent Type Potential Product Key Advantages
Biocatalytic Reduction Dehydrogenases, Rhizopus sp. Chiral Methyl 3-hydroxy-3-(3-thienyl)propanoate High enantioselectivity, mild reaction conditions, environmentally benign.
Organocatalytic Transfer Hydrogenation Cinchona alkaloid derivatives Chiral Methyl 3-hydroxy-3-(3-thienyl)propanoate Metal-free, operational simplicity.
Organocatalytic α-Functionalization Chiral phase-transfer catalysts, etc. Chiral α-substituted derivatives Introduction of chirality and further functionality simultaneously. rsc.org
Transition-Metal Catalyzed Asymmetric Hydrogenation Chiral Ru or Ir complexes Chiral Methyl 3-hydroxy-3-(3-thienyl)propanoate High turnover numbers, broad substrate scope.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methods. Photocatalysis and electrocatalysis offer unique opportunities to activate molecules under mild conditions, often leading to novel reactivity.

Photocatalytic Transformations: Visible-light photoredox catalysis can be employed to generate radical intermediates from β-keto esters, which can then participate in a variety of bond-forming reactions. This strategy avoids the need for stoichiometric oxidants or reductants. chemical.ai The application of such methods to this compound could enable novel C-C and C-heteroatom bond formations at the α-position.

Electrocatalytic Reductions: The electrochemical reduction of ketones and esters represents a green and powerful alternative to traditional reducing agents. organic-chemistry.orgrsc.org This approach uses electricity to drive the reduction, minimizing waste. The electrochemical reduction of this compound could provide a scalable and environmentally friendly route to the corresponding alcohol or even the fully reduced propanol (B110389) derivative. Furthermore, by performing the electrolysis in the presence of D₂O, deuterated analogues can be synthesized, which are valuable tools in mechanistic studies and as internal standards in analytical chemistry. organic-chemistry.org

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. thieme.de The synthesis of thiophene (B33073) derivatives has been successfully adapted to flow systems. researchgate.net

Future research should aim to develop a continuous-flow process for the synthesis of this compound and its derivatives. This could involve the in-flow generation of the β-keto ester itself, followed by subsequent in-line transformations such as asymmetric reduction or functionalization. The use of packed-bed reactors with immobilized catalysts (e.g., enzymes or transition-metal complexes) would facilitate catalyst recycling and product purification, leading to a more efficient and sustainable manufacturing process. unimelb.edu.au

Application in Materials Science and Polymer Chemistry

Thiophene-containing polymers are a cornerstone of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). researchgate.net The functional groups present in this compound make it an attractive candidate as a monomer or a precursor to functional monomers for novel thiophene-based materials.

Polymer Synthesis: The ester and ketone functionalities of this compound can be chemically modified to introduce polymerizable groups. For instance, the ester could be transesterified with a diol to create a polyester, or the ketone could be used as a handle for the attachment of other polymerizable moieties. Thiophene-based poly(arylene ether ketones) are known for their high performance characteristics. google.com

Functional Materials: The thiophene ring in this compound can be incorporated into larger π-conjugated systems. thieme.de The β-keto ester group can act as a chelating unit for metal ions, suggesting potential applications in the design of novel metal-organic frameworks (MOFs) or sensor materials. The compound could also be used to synthesize thiophene-fused 1,10-phenanthrolines, which are of interest for their use in metal complex photosensitizers and organic electronics. thieme.de

Table 2: Potential Applications in Materials Science

Application Area Potential Role of this compound Resulting Material/Property
Organic Electronics Precursor to functionalized thiophene monomers. Thiophene-based polymers with tunable electronic properties.
Polymer Chemistry Monomer for condensation polymerization (e.g., polyesters). Novel polyesters with thiophene units in the backbone.
Sensor Technology Ligand for metal ion chelation. Colorimetric or fluorescent sensors.
Coordination Chemistry Building block for complex ligands. Metal-organic frameworks (MOFs) with specific catalytic or sorption properties.

Advanced Machine Learning and AI-Driven Synthetic Route Design for this compound Derivatives

Retrosynthetic Analysis: AI-powered retrosynthesis platforms can analyze the structure of a target derivative of this compound and propose multiple, often non-intuitive, synthetic pathways. chemical.aicomputabio.com These tools leverage vast reaction databases to identify the most efficient and cost-effective routes, significantly accelerating the discovery of novel compounds. chemcopilot.com

Reaction Condition Optimization: ML algorithms can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation of this compound, thereby maximizing yield and minimizing by-products. beilstein-journals.orgnih.gov This data-driven approach can significantly reduce the experimental effort required to optimize a reaction. researchgate.net

By combining the predictive power of AI with high-throughput experimentation, researchers can rapidly explore the chemical space around this compound, leading to the discovery of new derivatives with desirable properties.

Q & A

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

  • Methodological Answer : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution (e.g., lipases) can yield enantiopure forms. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent work on ethyl 3-oxo-3-(2-thienyl)propanoate demonstrates up to 92% ee using ChKRED12 enzyme systems .

Q. What computational models predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations using P450 crystal structures (e.g., CYP3A4) identify binding poses and metabolic sites. ADMET predictions highlight potential for sulfoxidation at the thienyl sulfur or keto reduction. Validate with in vitro microsomal assays .

Q. How do steric and electronic effects impact the compound’s performance in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The thienyl group’s steric bulk and electron-withdrawing nature slow transmetallation in Pd-catalyzed couplings. Optimize using bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C). Comparative studies with bromophenyl analogs show reduced yields (~40% vs. 70%), emphasizing substituent limitations .

Tables for Comparative Analysis

Table 1 : Key Spectroscopic Data for this compound vs. Analogues

PropertyThis compoundMethyl 3-oxo-3-phenylpropanoate
¹H NMR (δ, ppm) Thienyl H: 7.1–7.4; OCH₃: 3.7Phenyl H: 7.3–7.6; OCH₃: 3.7
¹³C NMR (δ, ppm) C=O (keto): 198.2; C=O (ester): 170.5C=O (keto): 197.8; C=O (ester): 170.1
MS ([M+H]+) 199.03193.06

Table 2 : Solubility and Stability in Common Solvents

SolventSolubility (mg/mL)Stability (t₁/₂ at 25°C)
DMSO>50>30 days
Methanol20–257–10 days
Water<0.1<24 hours (pH-dependent)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.